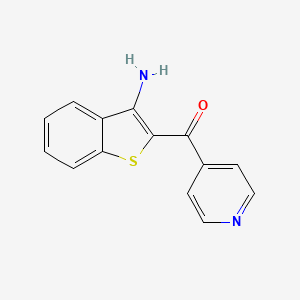
3-Chloroallyl phenyl sulfide (cis and trans)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroallyl phenyl sulfide (cis and trans) is an organic compound with the molecular formula C9H9ClS and a molecular weight of 184.689 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 3-chloroallyl group. The compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloroallyl phenyl sulfide can be synthesized through the reaction of phenylthiol with 3-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate ion formed from phenylthiol attacks the carbon atom of the 3-chloroallyl chloride, displacing the chloride ion .
Industrial Production Methods
Industrial production of 3-chloroallyl phenyl sulfide typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloroallyl phenyl sulfide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide at room temperature for sulfoxide formation; peroxy acids for sulfone formation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phenyl sulfoxide and phenyl sulfone.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloroallyl phenyl sulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-chloroallyl phenyl sulfide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. This reactivity is exploited in organic synthesis to modify the structure of target molecules. Additionally, the sulfide group can be oxidized to sulfoxide and sulfone, which can further interact with biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroallyl phenyl sulfide: Similar structure but with the chloro group at a different position.
Phenyl methyl sulfide: Lacks the chloroallyl group.
Phenyl ethyl sulfide: Contains an ethyl group instead of the chloroallyl group.
Uniqueness
3-Chloroallyl phenyl sulfide is unique due to the presence of both the phenyl sulfide and 3-chloroallyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
59036-45-2 |
|---|---|
Molekularformel |
C9H9ClS |
Molekulargewicht |
184.69 g/mol |
IUPAC-Name |
[(E)-3-chloroprop-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H9ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
InChI-Schlüssel |
PZAMCTNORLOJBE-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)SC/C=C/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)SCC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)

![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)




![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)



